

Application Note: A Comprehensive Protocol for the Synthesis of Celecoxib

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Compound of Interest

Compound Name: Celecoxib Carboxylic Acid Methyl Ester
Cat. No.: B025035

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This document provides a detailed protocol for the synthesis of Celecoxib, a selective COX-2 inhibitor. The described methodology follows a well-established and widely practiced route, commencing with the Claisen condensation of 4'-methylacetophenone and ethyl trifluoroacetate, followed by a cyclocondensation reaction to yield the final active pharmaceutical ingredient. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis.

Introduction: The Significance of Celecoxib and its Synthesis

Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity provides a significant therapeutic advantage by reducing pain and inflammation with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1] Marketed under the brand name Celebrex, among others, Celecoxib is widely used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[2]

The synthesis of Celecoxib is a topic of significant interest in medicinal and process chemistry. The most common and efficient synthetic pathway involves a two-step process: a Claisen condensation to form a key β -diketone intermediate, followed by a cyclocondensation to

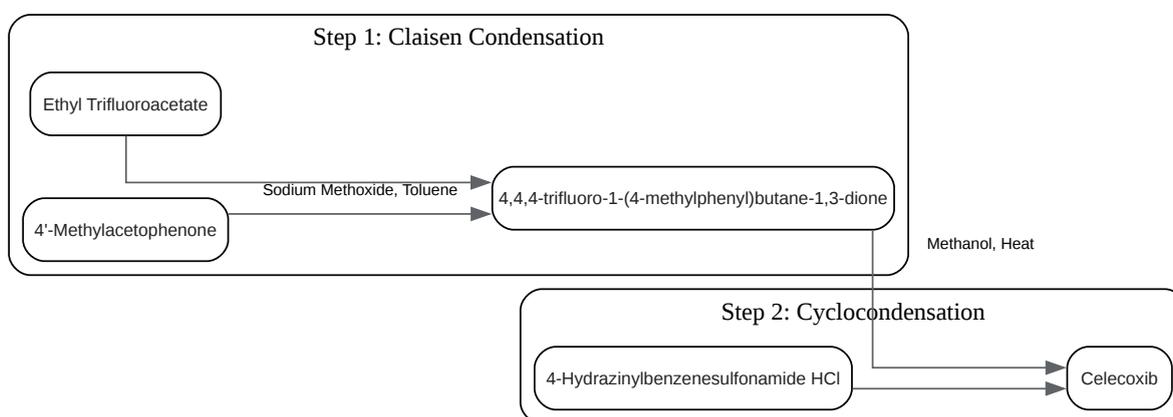
construct the pyrazole ring, which is the core of the Celecoxib molecule.[1][3] This application note will provide a detailed, step-by-step protocol for this synthesis, along with explanations for the experimental choices and potential challenges.

Overall Synthetic Scheme

The synthesis of Celecoxib from 4'-methylacetophenone can be summarized in the following two steps:

Step 1: Claisen Condensation 4'-Methylacetophenone reacts with ethyl trifluoroacetate in the presence of a strong base to form the intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Step 2: Cyclocondensation The β -diketone intermediate then undergoes a cyclocondensation reaction with 4-hydrazinylbenzenesulfonamide hydrochloride to form the pyrazole ring of Celecoxib.[1][3]



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Figure 1: Overall synthesis scheme for Celecoxib.

Detailed Experimental Protocols

Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

This step involves the formation of a β -diketone through a Claisen condensation reaction.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity
4'-Methylacetophenone	C ₉ H ₁₀ O	134.18	50.0 g
Methyl Trifluoroacetate	C ₃ H ₃ F ₃ O ₂	128.05	56.8 g
Sodium Methoxide	CH ₃ ONa	54.02	25.6 g
Toluene	C ₇ H ₈	92.14	209 mL
Hydrochloric Acid (3N)	HCl	36.46	210 mL

Protocol:

- To a clean, dry reaction vessel, add sodium methoxide (25.6 g) and toluene (105 mL).[4]
- With stirring, add a solution of 4'-methylacetophenone (50 g) in toluene (52 mL) over 30 minutes at a temperature of 20-25°C.[4]
- Stir the resulting mixture for an additional 30 minutes at 20-25°C.[4]
- Slowly add a solution of methyl trifluoroacetate (56.8 g) in toluene (52 mL) over approximately 1 hour, maintaining the temperature at 20-25°C.[4]
- Heat the reaction mixture to approximately 110°C and maintain for 24 hours.[4]
- Cool the reaction mixture to 30°C and pour it into a flask containing 3N hydrochloric acid (210 mL).[4]

- Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene (50 mL each).[4]
- Combine the organic layers and remove the solvent by distillation under reduced pressure to obtain the crude product.[4]

Causality of Experimental Choices:

- Sodium Methoxide: A strong base is required to deprotonate the α -carbon of the 4'-methylacetophenone, forming an enolate which is the nucleophile in the Claisen condensation.
- Toluene: An aprotic solvent is used to prevent reaction with the strong base. Its high boiling point is suitable for the reaction temperature.
- Acidic Workup: The addition of hydrochloric acid neutralizes the reaction mixture and protonates the resulting enolate to form the β -diketone product.

Step 2: Synthesis of Celecoxib

This final step forms the pyrazole ring of Celecoxib through the reaction of the β -diketone with 4-hydrazinylbenzenesulfonamide hydrochloride.

Materials and Reagents:

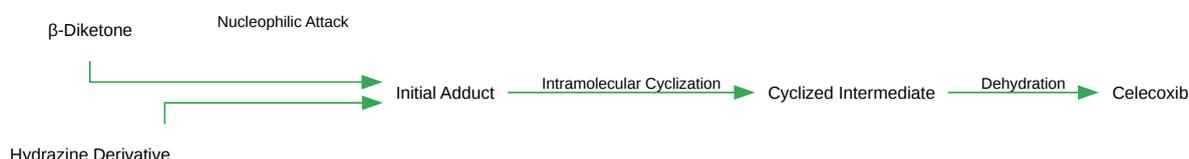
Reagent	Formula	Molar Mass (g/mol)	Quantity
4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione	C ₁₁ H ₉ F ₃ O ₂	230.18	40.0 g
4-Hydrazinylbenzenesulfonamide Hydrochloride	C ₆ H ₁₀ ClN ₃ O ₂ S	223.68	42.2 g
Methanol	CH ₄ O	32.04	860 mL
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	As needed
Water	H ₂ O	18.02	As needed

Protocol:

- In a reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[4]
- Heat the mixture to 65°C and stir for 10 hours.[4]
- Cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.[4]
- To the residue, add ethyl acetate (332 mL) and water (80 mL) and stir for 10 minutes.[4]
- Separate the layers and extract the aqueous layer twice with ethyl acetate (52 mL each).[4]
- Combine the organic layers and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Celecoxib.

Mechanism of Cyclocondensation:

The reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the β -diketone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The regioselectivity of this reaction is a critical aspect, leading to the desired 1,5-diarylpyrazole isomer.[5]



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